molecular formula C20H19N3O3S B2842740 (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone CAS No. 955908-06-2

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone

Cat. No.: B2842740
CAS No.: 955908-06-2
M. Wt: 381.45
InChI Key: CCNFGSQBXGETEC-UHFFFAOYSA-N
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Description

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone is a complex organic compound that features a thiazole ring, an indole moiety, and a dimethoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyaniline with a thiazole derivative under controlled conditions. This is followed by the introduction of the indole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone: is compared with other thiazole and indole derivatives.

    Thiazole derivatives: These compounds often exhibit antimicrobial and antifungal activities.

    Indole derivatives: Known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer a unique spectrum of biological activities. The presence of both thiazole and indole moieties in a single molecule can result in synergistic effects, enhancing its potential as a therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-17-8-7-14(11-18(17)26-2)21-20-22-15(12-27-20)19(24)23-10-9-13-5-3-4-6-16(13)23/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNFGSQBXGETEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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